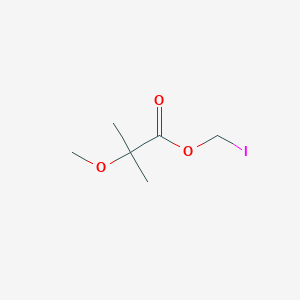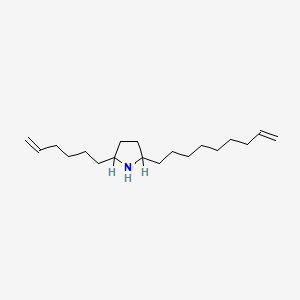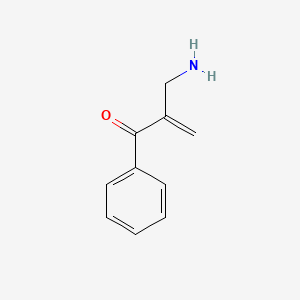![molecular formula C8H9BF3KO B3045024 Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide CAS No. 1015082-79-7](/img/structure/B3045024.png)
Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide
説明
Molecular Structure Analysis
The molecular structure of Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide is represented by the InChI code:1S/C8H9BF3O.K/c10-9(11,12)8-4-2-1-3-7(8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1 . This indicates the presence of a potassium ion (K), a boron atom (B), three fluorine atoms (F3), an oxygen atom (O), and a phenyl group with a 2-hydroxyethyl substituent. Physical And Chemical Properties Analysis
Potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide has a molecular weight of 228.06 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Organic Chemistry and Catalysis
Potassium trifluoro(organo)borates, including potassium trifluoro[2-(2-hydroxyethyl)phenyl]boranuide, are highly stable organoboron derivatives that have shown promising reactivity in the field of organic chemistry. These compounds have emerged as preferable alternatives to traditional organoboron reagents, displaying increased reactivity in various reactions. Their role is notably significant in transmetallation reactions with transition metals and intermediate formation of difluoroboranes. They are more reactive than boronic acids or esters in many reactions, thereby enhancing the efficiency of organic synthesis processes. The preparation and diverse reactivity of these ate complexes highlight their broad application potential in organic synthesis and catalysis (Darses & Genet, 2003).
Hydrolysis and Cross-Coupling Reactions
The hydrolysis of potassium organotrifluoroborate to the corresponding boronic acids has been extensively studied, especially in the context of Suzuki-Miyaura coupling reactions. The "slow release" strategy of these compounds in such couplings minimizes the accumulation of boronic acids, thereby reducing side reactions and enhancing the efficiency of the process. The hydrolysis rates of these compounds are influenced by various factors, leading to a complex solvolytic profile. This intricate behavior under different conditions assures the controlled hydrolysis under specific reaction environments, making these compounds valuable for precise organic synthesis and cross-coupling reactions (Lennox & Lloyd‐Jones, 2012).
Alanine Derivatives Formation
Potassium trifluoro(organo)borates are pivotal in the formation of alanine derivatives, showcasing their utility in amino acid synthesis. These compounds react with various dehydroamino esters, catalyzed by rhodium complexes, leading to the formation of alanine derivatives with a wide range of amino protecting groups. The reaction showcases the compounds' versatility and their significant role in the synthesis of biologically relevant molecules (Navarre, Darses & Genêt, 2004).
Enantioselective Additions
Potassium trifluoro(organo)borates are also instrumental in enantioselective conjugate additions to α,β-unsaturated esters. Catalyzed by chiral rhodium(I) complexes, these reactions afford Michael adducts with high yields and enantiomeric excesses, showcasing the compounds' importance in asymmetric synthesis and their potential in producing chiral molecules (Navarre, Pucheault, Darses & Genêt, 2005).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
potassium;trifluoro-[2-(2-hydroxyethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c10-9(11,12)8-4-2-1-3-7(8)5-6-13;/h1-4,13H,5-6H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAORMUNGVKBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1CCO)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705250 | |
| Record name | Potassium trifluoro[2-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015082-79-7 | |
| Record name | Borate(1-), trifluoro[2-(2-hydroxyethyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015082-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[2-(2-hydroxyethyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)




![Pyrazolo[1,5-a]pyridine-3-carbonitrile, 2-(methylthio)-](/img/structure/B3044954.png)

![2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B3044958.png)



